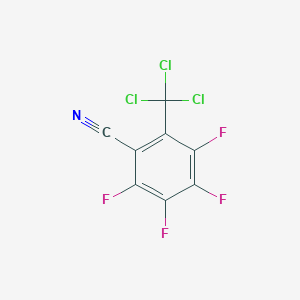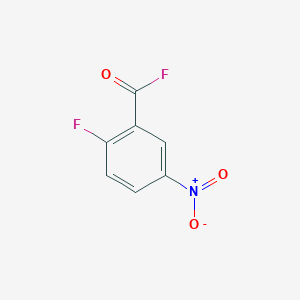
Chloromethyl trifluoromethyl sulfone, 96%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl trifluoromethyl sulfone, also known as CMTS, is an organosulfur compound that is widely used in scientific research. It is a colorless liquid with a low boiling point and a pungent odor, and is soluble in both water and organic solvents. CMTS has a variety of applications in both organic and inorganic chemistry, and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Aplicaciones Científicas De Investigación
Chloromethyl trifluoromethyl sulfone, 96% has a variety of applications in scientific research. It is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. It is also used in the synthesis of various polymers, such as polyurethanes and polyamides. In addition, Chloromethyl trifluoromethyl sulfone, 96% is used in the synthesis of various organometallic compounds, such as organosilicon compounds, organoaluminum compounds, and organocopper compounds.
Mecanismo De Acción
Chloromethyl trifluoromethyl sulfone, 96% acts as a catalyst in the formation of covalent bonds between molecules. This process is known as alkylation, and is used in the synthesis of various organic compounds. In the presence of Chloromethyl trifluoromethyl sulfone, 96%, the alkylating agent is activated, allowing it to react with the substrate. This results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
Chloromethyl trifluoromethyl sulfone, 96% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve signals. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, Chloromethyl trifluoromethyl sulfone, 96% has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chloromethyl trifluoromethyl sulfone, 96% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in both aqueous and organic solvents. In addition, it is relatively non-toxic and has a low boiling point. However, Chloromethyl trifluoromethyl sulfone, 96% is not suitable for use in reactions that involve highly reactive compounds, such as diazo compounds and peroxides.
Direcciones Futuras
There are a number of potential future directions for the use of Chloromethyl trifluoromethyl sulfone, 96%. For example, it could be used in the synthesis of metal-organic frameworks, which are materials with a wide variety of applications in materials science and nanotechnology. In addition, Chloromethyl trifluoromethyl sulfone, 96% could be used in the synthesis of novel pharmaceuticals and agrochemicals. Finally, Chloromethyl trifluoromethyl sulfone, 96% could be used in the synthesis of polymers with improved properties, such as increased thermal stability and improved mechanical properties.
Métodos De Síntesis
Chloromethyl trifluoromethyl sulfone, 96% is primarily synthesized through a three-step process. In the first step, an organic halide is reacted with a tertiary amine to form a quaternary ammonium salt. In the second step, the quaternary ammonium salt is reacted with a thiol to form a sulfonium salt. Finally, the sulfonium salt is reacted with an alkylating agent to form Chloromethyl trifluoromethyl sulfone, 96%. This synthesis method is widely used in the pharmaceutical and agrochemical industries, and is relatively easy to carry out in the laboratory.
Propiedades
IUPAC Name |
chloromethylsulfonyl(trifluoro)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3O2S/c3-1-9(7,8)2(4,5)6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJSXILJSQLGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)